molecular formula C15H19N5O2 B2464035 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine CAS No. 1235333-22-8

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine

Cat. No.: B2464035
CAS No.: 1235333-22-8
M. Wt: 301.35
InChI Key: JVQZHTVXOOSBAF-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methoxyphenyl group and a triazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Piperazine Ring: The triazole ring can be further reacted with a piperazine derivative under suitable conditions.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol or a ketone.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine and triazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine would depend on its specific biological target. Generally, compounds with piperazine and triazole moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The methoxyphenyl group might enhance the compound’s binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-4-(1H-1,2,3-triazole-4-carbonyl)piperazine: Lacks the methyl group on the triazole ring.

    1-(2-hydroxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine: Has a hydroxyl group instead of a methoxy group.

    1-(2-methoxyphenyl)-4-(1H-1,2,3-triazole-4-carbonyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

1-(2-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-18-11-12(16-17-18)15(21)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQZHTVXOOSBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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